Cas no 60337-67-9 (9-O-Feruloyllariciresil)

9-O-Feruloyllariciresil 化学的及び物理的性質
名前と識別子
-
- 9-O-Feruloyllariciresil
- 9-O-Feruloyllariciresinol
- [(2S,3R,4R)-4-(4-Hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyp henyl)tetrahydro-3-furanyl]methyl (2E)-3-(4-hydroxy-3-methoxyphen yl)acrylate
- Lariciresinol ferulate
- [ "Lariciresinol ferulate" ]
- [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- FS-8860
- 60337-67-9
-
- インチ: InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1
- InChIKey: NNFCVTSCCNBWCZ-QPDANWEPSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O
計算された属性
- せいみつぶんしりょう: 536.20500
- どういたいしつりょう: 536.20463259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 39
- 回転可能化学結合数: 11
- 複雑さ: 790
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 124Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 726.9±60.0 °C at 760 mmHg
- フラッシュポイント: 236.8±26.4 °C
- PSA: 123.91000
- LogP: 4.63220
- じょうきあつ: 0.0±2.4 mmHg at 25°C
9-O-Feruloyllariciresil セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
9-O-Feruloyllariciresil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16800-5mg |
[(2S,3R,4R)-4-(4-Hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyp henyl)tetrahydro-3-furanyl]methyl (2E)-3-(4-hydroxy-3-methoxyphen yl)acrylate |
60337-67-9 | 5mg |
¥5120.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094329-5mg |
Lariciresinol ferulate |
60337-67-9 | 98% | 5mg |
¥2427.00 | 2024-05-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3326-1 mg |
9-O-Feruloyllariciresinol |
60337-67-9 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3326-1mg |
9-O-Feruloyllariciresinol |
60337-67-9 | 1mg |
¥ 2595 | 2024-07-20 | ||
A2B Chem LLC | AG74772-5mg |
9-O-Feruloyllariciresinol |
60337-67-9 | powder | 5mg |
$635.00 | 2024-04-19 | |
TargetMol Chemicals | TN3326-1 mg |
9-O-Feruloyllariciresinol |
60337-67-9 | 98% | 1mg |
¥ 2,595 | 2023-07-11 |
9-O-Feruloyllariciresil 関連文献
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
9-O-Feruloyllariciresilに関する追加情報
Introduction to 9-O-Feruloyllariciresinol (CAS No. 60337-67-9)
9-O-Feruloyllariciresinol (CAS No. 60337-67-9) is a naturally occurring lignan that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is primarily found in various plant sources, including Larix decidua (European larch) and Larix kaempferi (Japanese larch), where it contributes to the plant's defense mechanisms against environmental stressors.
The chemical structure of 9-O-Feruloyllariciresinol is characterized by a complex lignan backbone with a ferulic acid moiety esterified at the 9-position. This unique structural feature imparts the compound with a range of biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Recent studies have further elucidated the mechanisms underlying these activities, providing valuable insights into its potential as a therapeutic agent.
In the realm of antioxidant research, 9-O-Feruloyllariciresinol has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. These properties are crucial for maintaining cellular integrity and preventing oxidative damage, which is implicated in various chronic diseases such as cardiovascular disease, neurodegenerative disorders, and cancer. A study published in the Journal of Agricultural and Food Chemistry demonstrated that 9-O-Feruloyllariciresinol exhibited potent antioxidant activity in both in vitro and in vivo models, suggesting its potential as a natural antioxidant supplement.
Beyond its antioxidant properties, 9-O-Feruloyllariciresinol has also been investigated for its anti-inflammatory effects. Inflammatory responses are often associated with the production of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research published in the Inflammation Research journal reported that 9-O-Feruloyllariciresinol significantly reduced the expression of these pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. This finding highlights its potential as an anti-inflammatory agent for treating inflammatory diseases.
The anticancer properties of 9-O-Feruloyllariciresinol have also been a focus of recent studies. Cancer cells often exhibit uncontrolled proliferation and resistance to apoptosis, which are key hallmarks of malignancy. A study published in the Cancer Letters journal demonstrated that 9-O-Feruloyllariciresinol induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it inhibited cell migration and invasion, suggesting its potential as a chemopreventive agent.
The mechanisms underlying the biological activities of 9-O-Feruloyllariciresinol are multifaceted. Its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing their reactive species. The anti-inflammatory effects are likely mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a central regulator of inflammatory responses. The anticancer activities may involve the modulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.
In addition to its direct biological effects, 9-O-Feruloyllariciresinol has also been explored for its potential synergistic interactions with other bioactive compounds. For instance, a study published in the Nutrients journal investigated the combined effects of 9-O-Feruloyllariciresinol and curcumin on cancer cell proliferation. The results showed that the combination treatment was more effective than either compound alone, suggesting that 9-O-Feruloyllariciresinol could be used in combination therapies to enhance therapeutic outcomes.
The extraction and purification methods for obtaining high-purity 9-O-Feruloyllariciresinol have been optimized to ensure consistent quality for research and commercial applications. Techniques such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed to isolate this compound from plant sources. The availability of high-purity samples facilitates detailed biochemical and pharmacological studies.
In conclusion, 9-O-Feruloyllariciresinol (CAS No. 60337-67-9) is a promising natural compound with a wide range of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research and potential therapeutic applications. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as an important molecule in the field of natural product chemistry.
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